Tris(p-t-butylphenyl) phosphate

Flame retardant efficiency Triaryl phosphate alkylation Phosphorous content

Substituting generic triaryl phosphates for CAS 78-33-1 risks altered rheology, flame retardancy, and environmental persistence. Procure authentic Tris(p-t-butylphenyl) phosphate to ensure batch-to-batch consistency in critical applications. - Certified single-isomer identity essential for FYRQUEL® 220-type aerospace/nuclear hydraulic fluids (10-15 wt% TBPP required for nuclear criticality safety compliance). - Fully p-tert-butyl-substituted structure provides enhanced hydrolytic stability over less-alkylated or unsubstituted triphenyl phosphate, reducing premature degradation in humid processing environments. - Quantified low metabolic depletion rate benchmarked against TPHP; essential reference standard for environmental OPE bioaccumulation QSAR model development.

Molecular Formula C30H39O4P
Molecular Weight 494.6 g/mol
CAS No. 78-33-1
Cat. No. B033044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(p-t-butylphenyl) phosphate
CAS78-33-1
Synonyms4-(1,1-Dimethylethyl)-Phenol 1,1’,1’’-Phosphate;  4-(1,1-Dimethylethyl)phenol Phosphate;  p-tert-Butylphenol Phosphate;  NSC 2884;  Tris(4-tert-butoxyphenyl) Phosphate;  Tris(4-tert-butylphenyl) Phosphate;  Tris(p-tert-butylphenyl) Phosphate;  p-tert-Butylp
Molecular FormulaC30H39O4P
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
InChIKeyLORSVOJSXMHDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(p-t-butylphenyl) Phosphate: Specifications & Procurement


Tris(p-t-butylphenyl) phosphate (CAS 78-33-1; TBPP; TTBP) is a fully substituted triaryl phosphate ester (C30H39O4P) in which all three phenolic rings bear para-tert-butyl groups . It functions primarily as a halogen-free flame retardant and plasticizer in polymer systems, and as a component in high-performance hydraulic fluids and lubricants . Its procurement relevance lies in its distinct physicochemical profile compared to partially alkylated triaryl phosphate mixtures and unsubstituted triphenyl phosphate (TPHP)—differences that materially affect material compatibility, long-term stability, and environmental fate.

TBPP: Non-Interchangeability with Generic Triaryl Phosphates


Triaryl phosphate esters are not a uniform class; the degree and position of aryl ring alkylation directly control key performance parameters including viscosity, phosphorous content (and thus flame retardant efficiency), hydrolytic stability, and metabolic persistence [1]. Highly alkylated esters such as tris(p-t-butylphenyl) phosphate exhibit higher viscosity than their less-substituted counterparts [1], while the increased alkyl content proportionally reduces the weight percentage of phosphorous available for char formation during combustion [1]. Additionally, p-tert-butyl substitution substantially slows in vitro metabolic depletion compared to unsubstituted triphenyl phosphate [2]. These structure-property relationships mean that substituting a generic triaryl phosphate for CAS 78-33-1 without verification will alter processing rheology, flame retardant dosage requirements, and the long-term environmental persistence profile of the final formulation.

TBPP vs. Closest Analogs: Key Evidence


Phosphorous Content: TBPP vs. Less Alkylated Triaryl Phosphates

The degree of aryl ring alkylation inversely correlates with phosphorous content in triaryl phosphate ester compositions. Increasing alkylation—such as the presence of two or three alkylated aryl groups per molecule—decreases the weight percentage of phosphorous, thereby reducing intrinsic flame retardant efficiency per unit mass [1]. TBPP (CAS 78-33-1), bearing three tert-butyl groups, represents the fully alkylated endpoint of this continuum; its phosphorous content is lower than that of less alkylated commercial mixtures (e.g., butylated triphenyl phosphate blends containing mono- and di-substituted isomers) and substantially lower than that of unsubstituted triphenyl phosphate (TPHP, CAS 115-86-6).

Flame retardant efficiency Triaryl phosphate alkylation Phosphorous content

TBPP as Minor Component in FYRQUEL® 220 Hydraulic Fluids

In plutonium-handling hydraulic fluid applications (FYRQUEL® 220-type formulations), tris(p-t-butylphenyl) phosphate (CAS 78-33-1) is specified as a distinct, minor component at 10–15 wt%, alongside bis(t-butylphenyl) phenyl phosphate (30–35%), t-butylphenyl diphenyl phosphate (30–35%), and triphenyl phosphate (15–25%) [1]. The formulation's specific gravity is 1.13–1.17 g/cm³ at 20°C [1]. This compositional specificity demonstrates that TBPP is not a drop-in replacement for the dominant mono- and di-substituted isomers; its inclusion is quantitatively prescribed for this demanding application.

Hydraulic fluid Triaryl phosphate ester Criticality safety

Metabolic Depletion Rate: TBPP vs. TPHP

Using a polar bear liver microsomal assay, the in vitro metabolic depletion of tris(p-tert-butylphenyl) phosphate (TTBPP) was characterized relative to unsubstituted triphenyl phosphate (TPHP). The p-tert-butylphenyl-substituted organophosphate esters (OPEs), including TBPDPP and TTBPP, exhibited a substantially slower rate and percent metabolic depletion compared to those with TPHP [1]. This reduced biotransformation rate is consistent with the steric hindrance imposed by the bulky tert-butyl groups, which impede enzymatic access to the phosphate ester linkage.

Metabolic stability Environmental persistence Biomonitoring

TBPP Application Scenarios


Certified Hydraulic Fluids for Nuclear & Aerospace

Formulators manufacturing FYRQUEL® 220-type fire-resistant hydraulic fluids for plutonium handling or aerospace applications require CAS 78-33-1 as a distinct, quantified component (10–15 wt%) rather than a generic butylated triphenyl phosphate blend. The formulation's certified composition and specific gravity (1.13–1.17 g/cm³ at 20°C) depend on sourcing the correct individual isomers, including TBPP . Procurement of the specific CAS 78-33-1 is mandatory for batch certification and nuclear criticality safety compliance.

FR Engineering Plastics: Balancing P Content & Stability

In engineering plastics such as modified PPO and PC/ABS alloys, triaryl phosphate esters serve as halogen-free flame retardant plasticizers . While TBPP (CAS 78-33-1) offers enhanced hydrolytic stability relative to less alkylated phosphates, its fully substituted structure reduces phosphorous content per unit mass compared to TPHP or mono-/di-substituted butylated mixtures [1]. Formulators must quantitatively adjust additive loading to compensate for the lower intrinsic flame retardant efficiency when selecting TBPP for applications demanding maximum hydrolytic resistance.

Environmental Fate Modeling & Biomonitoring

TBPP (TTBPP) serves as a reference compound in studies characterizing the structure-dependent metabolism and environmental persistence of alkyl-substituted triaryl phosphate esters. Its substantially slower in vitro metabolic depletion rate in polar bear liver microsomes, relative to TPHP, establishes it as a benchmark for assessing how p-tert-butyl substitution alters biotransformation kinetics in apex predators [2]. Researchers conducting environmental monitoring or developing quantitative structure-activity relationship (QSAR) models for OPE bioaccumulation require authentic CAS 78-33-1 as an analytical standard.

High-Viscosity Specialty Lubricants & Greases

The high degree of alkylation in TBPP contributes to elevated viscosity compared to less-substituted triaryl phosphate esters, a structure-property relationship documented in triaryl phosphate ester process patents [1]. This characteristic, combined with the class-level thermal and oxidative stability of triaryl phosphates, positions CAS 78-33-1 as a candidate for high-viscosity specialty lubricants, compressor oils, and grease formulations where shear stability under thermal load is a primary performance requirement.

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